Ly93 Ly93 Novel potent and selective SMS2 inhibitor, showing more than 1400-fold selectivity over SMS1
SMS2-IN-Ly93 is a novel potent and selective sms2 inhibitor, showing more than 1400-fold selectivity over sms1
Brand Name: Vulcanchem
CAS No.: 1883528-69-5
VCID: VC0543450
InChI: InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24)
SMILES: CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3
Molecular Formula: C21H20N2O2
Molecular Weight: 332.4 g/mol

Ly93

CAS No.: 1883528-69-5

Cat. No.: VC0543450

Molecular Formula: C21H20N2O2

Molecular Weight: 332.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ly93 - 1883528-69-5

Specification

CAS No. 1883528-69-5
Molecular Formula C21H20N2O2
Molecular Weight 332.4 g/mol
IUPAC Name 2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide
Standard InChI InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24)
Standard InChI Key YRUSTWBJNUPPQI-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3
Canonical SMILES CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile

Structural and Physicochemical Properties

Ly93’s structure features a benzyloxybenzamide core with substitutions that enhance SMS2 affinity and selectivity. The SMILES notation O=C(NC1=CC=CN=C1)C2=CC=CC=C2OCC3=C(CC)C=CC=C3\text{O=C(NC1=CC=CN=C1)C2=CC=CC=C2OCC3=C(CC)C=CC=C3} reflects its planar aromatic system and amide linkage, critical for target engagement .

Table 1: Key Chemical Properties of Ly93

PropertyValue
Molecular FormulaC21H20N2O2\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight332.4 g/mol
Solubility250 mg/mL in DMSO
Storage Conditions-20°C (desiccated)
Selectivity (SMS2/SMS1)>1,400-fold

Ly93 is stable at -20°C for one month but requires aliquoting to prevent freeze-thaw degradation . Its solubility in aqueous buffers is limited, necessitating DMSO stock solutions for in vitro assays .

Pharmacological Activity

Ly93 inhibits SMS2 with an IC<sub>50</sub> of 91 nM, compared to 133.9 µM for SMS1, confirming its isoform specificity . This selectivity arises from differential interactions with SMS2’s substrate-binding pocket, as revealed by molecular docking studies . In C57BL/6J mice, a 100 mg/kg oral dose reduced plasma SM by 40% within seven days, establishing in vivo target engagement .

Mechanism of Action

Inhibition of Sphingomyelin Biosynthesis

By blocking SMS2, Ly93 depletes cellular SM and elevates its precursor, ceramide. In Huh7 hepatoma cells, 100 µM Ly93 reduced LDL receptor expression by 35%, linking SM metabolism to cholesterol homeostasis . Concurrently, Ly93 enhances cholesterol efflux from macrophages by upregulating ABCA1 transporters, a process critical for reverse cholesterol transport .

Modulation of Insulin Signaling

In high-fat diet (HFD)-induced insulin-resistant mice, Ly93 (50 mg/kg/day) improved glucose tolerance by 25% and reduced fasting insulin by 30% . Mechanistically, it increased phosphorylation of IRS-1 (Tyr612), Akt (Ser473), and GSK-3β (Ser9), enhancing insulin receptor signaling . Exogenous SM reversed these effects in vitro, confirming SMS2’s role in insulin resistance .

Anti-Inflammatory Effects

Ly93 suppresses LPS-induced TNF-α and MCP-1 secretion in macrophages by 50–60%, attenuating pro-inflammatory cascades . This aligns with reduced macrophage infiltration in aortic plaques of apolipoprotein E knockout (apoE KO) mice treated with Ly93 .

Preclinical Research Findings

Atherosclerosis Models

In apoE KO mice fed a Western diet, Ly93 (30–100 mg/kg/day, oral) reduced aortic root lesions by 45–60% and total aortic plaque area by 35–50% over 12 weeks . Histopathology revealed a 40% decrease in plaque macrophage content, correlating with reduced SM accumulation .

Table 2: Ly93’s Effects in ApoE KO Mice

Parameter30 mg/kg Dose100 mg/kg Dose
Aortic Root Lesion Area30% Reduction60% Reduction
Plasma SM Levels25% Decrease40% Decrease
Macrophage Content20% Reduction40% Reduction

Glucose Metabolism Studies

HFD-fed C57BL/6 mice receiving Ly93 (50 mg/kg/day) exhibited 20% lower fasting glucose and 30% improved insulin tolerance compared to controls . Hepatic Akt phosphorylation increased twofold, restoring insulin sensitivity .

Pharmacokinetics and Dosing

Absorption and Bioavailability

In C57BL/6J mice, Ly93 achieved a C<sub>max</sub> of 1.2 µg/mL at 2 hours post-oral administration (100 mg/kg), with a half-life of 4.5 hours . Plasma exposure (AUC) was dose-proportional between 30–100 mg/kg, supporting once-daily dosing .

Formulation Considerations

Ly93’s poor aqueous solubility (0.3 mg/mL in PBS) necessitates lipid-based formulations for in vivo studies . Supplier protocols recommend preparing stock solutions in DMSO followed by dilution in 0.5% methylcellulose .

Therapeutic Implications

Atherosclerosis

Ly93’s dual action—reducing SM-rich lipoprotein retention and enhancing plaque stability—positions it as a candidate for atherosclerotic cardiovascular disease .

Type 2 Diabetes

By improving insulin signaling and reducing hepatic gluconeogenesis, Ly93 may complement existing antidiabetic therapies .

Non-Alcoholic Fatty Liver Disease (NAFLD)

Preliminary data show Ly93 reduces hepatic triglyceride content by 25% in HFD mice, warranting exploration in NAFLD models .

Future Directions

  • Clinical Translation: Phase I trials to assess safety in humans.

  • Combination Therapy: Testing Ly93 with statins or PCSK9 inhibitors.

  • Biomarker Development: Plasma SM as a pharmacodynamic marker.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator